Cas no 847255-02-1 (N-(1H-Indol-5-yl)formamide)

N-(1H-Indol-5-yl)formamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1H-Indol-5-yl)formamide
- 847255-02-1
- SCHEMBL349763
- AKOS014320551
- A898120
- DTXSID60458260
- DB-188226
-
- Inchi: InChI=1S/C9H8N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-6,10H,(H,11,12)
- InChI Key: AFPSEDULNCTFPM-UHFFFAOYSA-N
- SMILES: O=CNC1=CC=C2NC=CC2=C1
Computed Properties
- Exact Mass: 160.063662883g/mol
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.9Ų
- XLogP3: 1.1
N-(1H-Indol-5-yl)formamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM146751-1g |
N-(1H-indol-5-yl)formamide |
847255-02-1 | 95% | 1g |
$1103 | 2021-08-05 | |
Alichem | A199008737-1g |
N-(1H-Indol-5-yl)formamide |
847255-02-1 | 95% | 1g |
$1215.40 | 2023-08-31 | |
Chemenu | CM146751-1g |
N-(1H-indol-5-yl)formamide |
847255-02-1 | 95% | 1g |
$*** | 2023-03-31 |
N-(1H-Indol-5-yl)formamide Related Literature
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
Additional information on N-(1H-Indol-5-yl)formamide
N-(1H-Indol-5-yl)formamide: A Comprehensive Overview
N-(1H-Indol-5-yl)formamide (CAS No. 847255-02-1) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique indole scaffold and formamide functional group, exhibits a range of biological activities and potential applications in drug discovery and development.
The chemical structure of N-(1H-Indol-5-yl)formamide consists of an indole ring, which is a common motif in many biologically active molecules, and a formamide group attached to the 5-position of the indole ring. The indole scaffold is known for its ability to interact with various biological targets, making it a valuable component in the design of novel therapeutic agents. The formamide group, on the other hand, contributes to the compound's solubility and stability, which are crucial factors in pharmaceutical applications.
Recent studies have highlighted the potential of N-(1H-Indol-5-yl)formamide as a lead compound for the development of new drugs. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The study demonstrated that N-(1H-Indol-5-yl)formamide effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory activity, N-(1H-Indol-5-yl)formamide has been investigated for its antitumor properties. A study published in Cancer Research reported that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells. These findings underscore the potential of N-(1H-Indol-5-yl)formamide as a promising candidate for cancer therapy.
The pharmacokinetic properties of N-(1H-Indol-5-yl)formamide have also been studied extensively. Research conducted by a team at the University of California revealed that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics make it an attractive candidate for further preclinical and clinical evaluation. Moreover, the compound's low toxicity profile, as demonstrated in animal models, adds to its appeal as a potential therapeutic agent.
In terms of synthetic accessibility, N-(1H-Indol-5-yl)formamide can be synthesized through several efficient routes. One common method involves the reaction of 5-aminoindole with formic acid or formamide under appropriate conditions. This synthetic approach is scalable and can be adapted for large-scale production if needed. The ease of synthesis and modification also allows for the generation of structurally diverse analogs, which can be screened for enhanced biological activity or improved pharmacological properties.
The potential applications of N-(1H-Indol-5-yl)formamide extend beyond traditional drug discovery. In materials science, this compound has been explored for its use in developing functional materials with unique optical and electronic properties. For example, research published in Advanced Materials demonstrated that derivatives of N-(1H-Indol-5-yl)formamide can be used to create luminescent materials with tunable emission properties. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and biological imaging.
In conclusion, N-(1H-Indol-5-yl)formamide (CAS No. 847255-02-1) is a multifaceted compound with significant potential in various fields. Its unique chemical structure endows it with a range of biological activities and physical properties that make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
847255-02-1 (N-(1H-Indol-5-yl)formamide) Related Products
- 2109372-05-4(N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride)
- 1249486-04-1(1-(bromomethyl)-1-(4-methylpentan-2-yl)oxycyclohexane)
- 87077-30-3(Benzenepropanol, α,α,2,5-tetramethyl-)
- 863001-73-4(3-methoxy-N-(2-oxopyrrolidin-1-yl)methyl-N-3-(trifluoromethyl)phenylbenzamide)
- 93076-03-0(3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride)
- 1361520-58-2(2-Chloro-3-(3,4,5-trichlorophenyl)pyridine-6-acetic acid)
- 2172069-29-1(2-5-(2-methoxyethyl)-1-pentyl-1H-1,2,3-triazol-4-ylacetonitrile)
- 1111432-78-0(1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine)
- 1331643-41-4((2E)-Dehydro Propafenone-d5 Hydrochloride)
- 2227366-51-8(Dalbavancin hydrochloride)
